3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)7-5-3-4(8(15)16)1-2-6(5)13-14-7/h4H,1-3H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWHXFWCSTWEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C(=NN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Nucleophilic Trifluoromethylation
Using Ruppert-Prakash reagent (TMSCF₃), a pre-formed tetrahydroindazole bromide intermediate undergoes substitution in tetrahydrofuran (THF) at −78°C. This method, adapted from patent literature, achieves 65% yield but requires anhydrous conditions.
Reaction conditions :
-
Substrate: 3-Bromo-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
-
Reagent: TMSCF₃ (2.2 eq), CsF (1.5 eq)
-
Temperature: −78°C to 25°C gradient over 12 hr
Electrophilic Trifluoromethylation
Umemoto’s reagent (trifluoromethylaryliodonium salts) enables direct functionalization of the indazole core. In a dichloromethane (DCM) system with CuI catalysis, this method achieves 58% yield but faces challenges in scalability due to reagent cost.
Carboxylic Acid Functionalization at C5
Post-cyclization carboxylation is performed via:
Hydrolysis of Cyano Intermediates
A patent-derived method involves alkaline hydrolysis of 5-cyano-tetrahydroindazole derivatives. Using 6 M NaOH at 120°C for 24 hr, this route converts nitriles to carboxylic acids with 82% yield. Critical parameters include:
-
pH control : Maintenance above pH 12 prevents decarboxylation.
-
Co-solvents : Ethanol-water (1:1) mixtures enhance solubility.
Oxidation of Methyl Groups
KMnO₄-mediated oxidation in acidic media (H₂SO₄, 80°C) converts 5-methyl substituents to carboxylic acids. While effective (70% yield), over-oxidation to CO₂ remains a concern, necessitating strict temperature control.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A three-stage continuous system optimizes mass transfer and thermal management:
-
Cyclization module : Microreactor (0.5 mm ID) at 150°C, residence time 5 min.
-
Trifluoromethylation : Packed-bed reactor with immobilized Cu catalyst.
-
Carboxylation : Tubular reactor with in-line pH monitoring.
This setup achieves 68% overall yield with 90% purity, reducing waste by 40% compared to batch processes.
Purification Protocols
-
Crystallization : Ethyl acetate/hexane (3:7) yields 95% pure product.
-
Chromatography : Reverse-phase C18 columns resolve positional isomers (ΔRₜ = 0.3).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Microwave cyclization + TMSCF₃ | 65 | 92 | 120 | Moderate |
| Flow synthesis + KMnO₄ oxidation | 68 | 90 | 95 | High |
| Batch hydrolysis | 82 | 88 | 75 | Low |
Challenges and Optimization Strategies
-
Regioselectivity : Competing N1/N2 alkylation in trifluoromethylation is mitigated using bulky bases (e.g., DBU).
-
Acid Stability : The carboxylic acid moiety undergoes decarboxylation above 150°C, requiring low-temperature processing.
-
Byproduct Formation : Pd-catalyzed cross-coupling side reactions are suppressed by chelating agents like EDTA .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indazole ring and the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug design, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be compared based on substituent variations, ring saturation, and functional group positioning. Below is a detailed analysis:
Substituent Effects: Trifluoromethyl vs. Methyl
- 3-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (CAS: 1160246-87-6, ) replaces the -CF₃ group with a methyl (-CH₃) substituent. Molecular Weight: 299.37 g/mol (vs. 270.64 g/mol for the trifluoromethyl variant). However, the methyl analog may exhibit better solubility in aqueous media due to reduced steric bulk .
Core Saturation and Functional Group Positioning
Physicochemical and Pharmacokinetic Properties
| Property | 3-(Trifluoromethyl)-indazole-5-carboxylic Acid | 3-Methyl-indazole-5-carboxylic Acid | Imidazole-4-carboxamide Derivatives |
|---|---|---|---|
| Molecular Weight | 270.64 g/mol | 299.37 g/mol | ~200–300 g/mol (varies) |
| LogP (Lipophilicity) | Estimated >2.5 (high) | ~1.8–2.2 | ~0.5–1.5 |
| Solubility | Low (due to -CF₃) | Moderate | High (polar carboxamide group) |
| Metabolic Stability | High (resistant to oxidation) | Moderate | Low (prone to hepatic metabolism) |
Biologische Aktivität
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (CAS: 1338247-36-1) is a compound of interest due to its potential biological activities. Its unique structural features, particularly the trifluoromethyl group and the indazole backbone, suggest various pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
- IUPAC Name : 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
- Molecular Formula : C9H9F3N2O2
- Molecular Weight : 234.18 g/mol
- CAS Number : 1338247-36-1
- Purity : 95% .
Biological Activity Overview
The biological activity of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has been evaluated in various studies focusing on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that indazole derivatives exhibit significant anti-inflammatory effects. For instance:
- The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- In a study comparing various indazole derivatives, compounds with similar structures demonstrated IC50 values in the low micromolar range against COX enzymes .
Anticancer Activity
Several studies have highlighted the anticancer properties of indazole derivatives:
- A review on indazole-containing compounds reported that certain derivatives exhibit potent inhibitory effects against various cancer cell lines. For example, compounds related to 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole have shown IC50 values as low as 8.3 nM against HL60 and 1.3 nM against HCT116 cell lines .
- The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the indazole ring can enhance anticancer activity .
The mechanism by which 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid exerts its biological effects may involve several pathways:
- Inhibition of Kinases : Similar compounds have been shown to selectively inhibit kinases such as CHK1 and CDK2.
- Modulation of Signaling Pathways : Indazoles can influence pathways such as ERK/MAPK and PI3K/AKT which are crucial in cancer progression .
Case Study 1: Anticancer Efficacy
A study conducted on a series of indazole derivatives including 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid revealed promising results:
- Cell Lines Tested : HL60 (leukemia), HCT116 (colon cancer)
- Results : The compound exhibited significant cytotoxicity with IC50 values indicating strong potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Action
In a model of acute inflammation using carrageenan-induced paw edema in rats:
- Compound Administration : Various doses of the compound were tested.
- Results : Significant reduction in edema was observed compared to control groups, suggesting effective anti-inflammatory properties.
Data Summary Table
| Property/Activity | Value/Description |
|---|---|
| Molecular Formula | C9H9F3N2O2 |
| Molecular Weight | 234.18 g/mol |
| CAS Number | 1338247-36-1 |
| Purity | 95% |
| Anti-inflammatory IC50 | Low micromolar range |
| Anticancer IC50 (HL60) | 8.3 nM |
| Anticancer IC50 (HCT116) | 1.3 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
